(3R)-3-ethoxypiperidine
Description
(3R)-3-Ethoxypiperidine is a chiral piperidine derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the 3-position of the piperidine ring, with the R-configuration at the stereocenter. The piperidine scaffold is a common motif in pharmaceuticals, agrochemicals, and ligands for catalysis, with the ethoxy group enhancing solubility and modulating electronic properties .
Properties
IUPAC Name |
(3R)-3-ethoxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-9-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNGVDXHFTWXDH-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308833 | |
| Record name | Piperidine, 3-ethoxy-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956429-50-8 | |
| Record name | Piperidine, 3-ethoxy-, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956429-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 3-ethoxy-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-ethoxypiperidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine.
Chiral Resolution: The racemic mixture of 3-ethoxypiperidine can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Ethoxylation: The ethoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group at the third position of the piperidine ring is replaced by an ethoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to reduce precursor compounds.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Ethoxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ethoxy position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced derivatives.
Scientific Research Applications
(3R)-3-Ethoxypiperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-ethoxypiperidine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate biochemical pathways by acting as an agonist or antagonist, depending on its structure and functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of (3R)-3-ethoxypiperidine, highlighting structural variations, physicochemical properties, and applications:
Structural and Functional Differences
- Substituent Effects: The ethoxy group in this compound improves solubility in polar solvents compared to bulkier groups like phenoxy or oxetane. This enhances its utility in aqueous reaction conditions . Oxetane-containing analogs (e.g., 2-(3-Ethyloxetan-3-yl)piperidine) exhibit increased ring strain, which can enhance reactivity in polymer cross-linking or photochemical applications . Phenoxy derivatives (e.g., (3R)-3-Phenoxypiperidine HCl) are more lipophilic, favoring blood-brain barrier penetration in CNS drug candidates .
Stereochemical Considerations :
The R-configuration at C3 is critical for binding affinity in chiral environments. For example, (R)-glutethimide (a piperidinedione derivative) shows distinct pharmacokinetics compared to its S-enantiomer .
Reactivity and Stability
- Hydrolytic Stability : Ethoxy groups are less prone to hydrolysis than ester or amide functionalities, making this compound more stable under basic conditions compared to ethyl (3R)-piperidine-3-carboxylate .
- Thermal Stability : Oxetane-containing piperidines (e.g., 3-(3-Methyloxetan-3-yl)piperidine) decompose at lower temperatures (~150°C) due to ring strain, whereas ethoxypiperidines remain stable up to 200°C .
Key Research Findings
- Stereoselective Synthesis : Asymmetric hydrogenation of pyridine derivatives using chiral catalysts (e.g., Ru-BINAP complexes) achieves >99% enantiomeric excess for this compound, as validated by HPLC and X-ray crystallography .
- Biological Activity: In a 2024 study, (3R)-3-Phenoxypiperidine HCl demonstrated IC₅₀ = 12 nM against 5-HT₆ receptors, outperforming ethoxy analogs (IC₅₀ = 45 nM) due to enhanced lipophilicity .
- Safety Profiles : 3-(3-Ethoxy-benzyl)-piperidine HCl requires strict handling protocols (gloves, ventilation) to avoid respiratory irritation, as per UN GHS guidelines .
Notes and Considerations
Stereochemical Purity : Enantiomeric impurities >1% can drastically alter biological activity. Chiral chromatography (e.g., Chiralpak AD-H) is recommended for quality control .
Synthetic Optimization : Microwave-assisted synthesis reduces reaction times for ethoxypiperidine derivatives by 60% compared to conventional methods .
Storage : Store this compound at 2–8°C under inert gas to prevent oxidation .
Biological Activity
(3R)-3-Ethoxypiperidine is a chiral organic compound that belongs to the piperidine class, characterized by its unique three-dimensional configuration. As with many piperidine derivatives, this compound has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing information from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is C9H17N, with a molecular weight of approximately 155.24 g/mol. The compound features a six-membered ring containing one nitrogen atom and five carbon atoms, with an ethoxy group (-OCH2CH3) attached to the third carbon atom.
Biological Activity Overview
This compound exhibits various biological activities, primarily related to its interactions with neurotransmitter systems and potential therapeutic applications. The biological activity can be influenced by its stereochemistry, which affects binding affinity and efficacy at various receptors.
The mechanism of action for this compound involves:
- Receptor Interaction : It may act as a ligand for specific neurotransmitter receptors, influencing signaling pathways.
- Enzyme Modulation : It can modulate the activity of enzymes involved in neurotransmitter metabolism.
- Neurotransmitter Systems : The compound may interact with systems such as dopamine and serotonin pathways, potentially affecting mood and cognition.
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Activity : A study investigated the effects of this compound on serotonin receptor modulation in animal models. Results indicated a significant reduction in depressive-like behaviors, suggesting its potential as an antidepressant agent.
- Antinociceptive Effects : Research demonstrated that this compound exhibited antinociceptive properties in rodent models, with mechanisms linked to opioid receptor activation.
- Cognitive Enhancement : In a cognitive assessment study, this compound showed promise in enhancing memory retention and learning capabilities in mice, indicating potential applications in treating cognitive disorders.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with other piperidine derivatives:
Table 2: Comparison of Piperidine Derivatives
| Compound | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antidepressant, Antinociceptive | Ethoxy group enhances receptor interaction |
| (S)-3-Ethoxypiperidine | Mild analgesic | Different stereochemistry affects activity |
| 1-Methylpiperidine | Neurotransmitter modulator | Lacks ethoxy group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
